Methenamine mandelate

Vue d'ensemble

Description

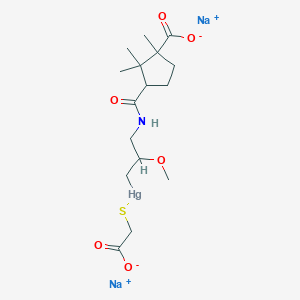

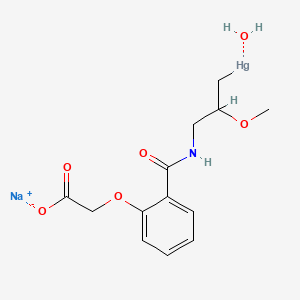

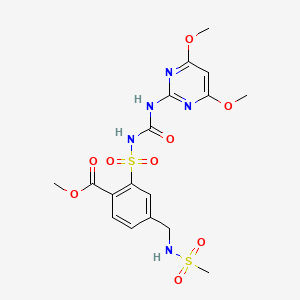

Methenamine mandelate is a urinary antibacterial agent. It is the chemical combination of mandelic acid with methenamine . It is available for oral use as film-coated tablets . It is used to prevent or control returning urinary tract infections caused by certain bacteria .

Molecular Structure Analysis

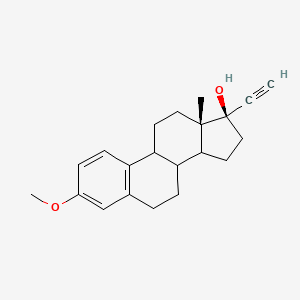

Methenamine mandelate has the molecular formula C14H20N4O3 and a molecular weight of 292.33 . Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane .Chemical Reactions Analysis

In an acidic environment, methenamine is converted to ammonia and formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .Physical And Chemical Properties Analysis

Methenamine mandelate has a melting point of 128-130°C and a flash point of 250°C . It shows absorption maxima at 230 nm .Applications De Recherche Scientifique

Prevention of Recurrent Urinary Tract Infections (UTIs)

Methenamine mandelate has been found to be effective in the prevention of recurrent urinary tract infections . It is particularly useful in cases where patients do not have Foley catheters or require intermittent catheterization .

Non-Antibiotic Solution for UTIs

Methenamine mandelate offers a non-antibiotic solution to the prevention of recurrent UTIs . This is particularly important in the current era of increasing antibiotic resistance.

Conversion to Formaldehyde

The antimicrobial activity of methenamine mandelate depends on its conversion in the urine to formaldehyde . This conversion process allows it to have a broad spectrum of antibacterial activity encompassing all urinary tract pathogens .

Low Side Effect Burden

Methenamine mandelate has a low side effect burden . Adverse reactions, including gastrointestinal intolerance and skin reactions, are mild, reversible, and occur infrequently .

No Bacterial Resistance Mechanisms Observed

Despite over a century of use, no bacterial resistance mechanisms have been observed with methenamine mandelate . This makes it a reliable option for long-term use.

No Increased Carcinogenesis

Methenamine mandelate has not been associated with increased carcinogenesis . This makes it a safer option compared to some other antimicrobial agents.

Safety and Hazards

Methenamine mandelate may cause nausea, vomiting, diarrhea, abdominal cramps, and loss of appetite. It may also cause bladder irritation, painful/frequent urination, and bloody/pink urine when taken in higher than recommended doses . It is contraindicated in patients with renal insufficiency, severe hepatic disease, severe dehydration, and in patients who have exhibited hypersensitivity to any component of the product .

Mécanisme D'action

Target of Action

Methenamine mandelate is primarily a urinary antibacterial agent Instead, it has a broad spectrum of antibacterial activity that encompasses all urinary tract pathogens .

Mode of Action

In a more acidic environment (ph<6), methenamine is hydrolyzed toformaldehyde . Formaldehyde is a nonspecific bactericidal agent, meaning it can kill a wide range of bacteria .

Biochemical Pathways

The primary biochemical pathway involved in the action of methenamine mandelate is its conversion to formaldehyde in the urine . This conversion is dependent on the acidity of the urine . The formaldehyde produced is highly reactive and can cross-link proteins and nucleic acids in bacteria, leading to bacterial death .

Pharmacokinetics

Methenamine mandelate is readily absorbed from the gastrointestinal tract but remains essentially inactive until it is excreted by the kidneys and concentrated in the urine . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The enteric coating of methenamine mandelate tablets reduces hydrolysis in the gastrointestinal tract and the rate of absorption .

Result of Action

The primary result of methenamine mandelate’s action is the prevention and treatment of frequently recurring urinary tract infections . By converting to formaldehyde in the urine, it can kill a wide range of bacteria, thereby preventing urinary tract infections .

Action Environment

The action of methenamine mandelate is highly dependent on the pH of the urine . Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, environmental factors that can influence urine pH, such as diet and hydration status, can significantly impact the efficacy of methenamine mandelate .

Propriétés

IUPAC Name |

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNFIJPHRQEWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941180 | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methenamine mandelate | |

CAS RN |

587-23-5, 6754-75-2, 19442-87-6 | |

| Record name | Methenamine mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetetramine, mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695N30CINR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Methenamine mandelate itself is not directly antibacterial. [] Its activity relies on its breakdown in acidic urine (pH 5.5 or less) into formaldehyde and mandelic acid. [, , ] Formaldehyde is the primary antibacterial agent, exhibiting a broad spectrum of activity against urinary tract pathogens. [, ] Mandelic acid also possesses mild antibacterial properties and contributes to urine acidification. [, ]

A: The formaldehyde released in the urine denatures bacterial proteins, ultimately leading to bacterial cell death. [] It effectively targets various urinary tract pathogens, making methenamine mandelate useful for preventing recurrent urinary tract infections. []

A: Methenamine mandelate (C6H12N4•C8H8O3) has a molecular weight of 292.34 g/mol. []

A: Enteric coatings prevent the premature breakdown of methenamine mandelate in the acidic stomach environment. [] This ensures that a higher concentration of the drug reaches the bladder, where it can be effectively hydrolyzed into formaldehyde in the acidic urine. []

A: Administering methenamine mandelate suspension to individuals with swallowing difficulties (dysphagia) can lead to aspiration and lipoid pneumonia. [] This risk arises from the oily components (sesame oil, hydrogenated castor oil, and champagne cider oil) present in the suspension formulation. [, ] Crushing tablets and mixing them with food is recommended for safer administration in such cases. []

A: Yes, methenamine mandelate is available in various formulations, including non-enteric-coated tablets, suspensions, and granules. [, ] The choice of formulation may depend on patient-specific factors and clinical considerations.

A: Following oral administration, methenamine mandelate is well-absorbed and readily penetrates red blood cells. [] It is primarily excreted unchanged in the urine, achieving antibacterial concentrations after regular dosing. [, ] The rate of absorption varies depending on the formulation, with enteric-coated tablets exhibiting slower absorption compared to non-enteric-coated forms. []

A: While ascorbic acid effectively lowers urine pH, studies show conflicting results regarding its impact on enhancing methenamine mandelate's antibacterial activity. [, , ] Some studies suggest a positive effect, particularly against Proteus infections, while others show no significant improvement. [, ]

A: Studies have demonstrated the efficacy of methenamine mandelate in preventing recurrent urinary tract infections, particularly in patients without indwelling catheters. [, ] Its effectiveness may vary depending on factors like urine pH, specific bacterial pathogens, and patient characteristics. [, , , ]

A: Methenamine mandelate's effectiveness in patients with indwelling catheters is questionable. [, ] Formaldehyde generation requires time, and urine dwelling time in the bladder is reduced with catheters, potentially limiting the drug's efficacy. []

ANone: Several methods are available for analyzing methenamine mandelate and its components in various matrices:

- Cerimetric Titration: This method quantifies mandelic acid by direct titration with ceric ion, offering a rapid and selective approach for dosage form analysis. []

- Spectrophotometry: Methenamine can be hydrolyzed to formaldehyde, which reacts with specific reagents to produce measurable color changes quantifiable via spectrophotometry. This method finds applications in both stability and quality control assessments. [, , ]

- Gas-Liquid Chromatography: This technique, coupled with enzymatic hydrolysis and extraction, allows for the accurate determination of placental estriol in urine, even in the presence of methenamine mandelate. []

A: Yes, several other antibiotics are used for preventing recurrent urinary tract infections, including sulfamethoxazole, nitrofurantoin, and trimethoprim-sulfamethoxazole. [, ] The choice of therapy depends on individual patient factors, antibiotic sensitivities of the infecting bacteria, and potential side effects.

A: While a specific date isn't provided in the abstracts, methenamine mandelate has been used in clinical practice for many years. [] Its use as a urinary antiseptic likely dates back to the early-to-mid 20th century, coinciding with the development and widespread use of other sulfonamide and antibiotic classes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.